Hexyl 4-aminobenzoate hydrochloride
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Overview
Description
Hexyl 4-aminobenzoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is an ester derivative of 4-aminobenzoic acid, where the amino group is para to the ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-aminobenzoate hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of hexyl 4-aminobenzoate.
Reduction: Hexyl 4-aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexyl 4-aminobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a local anesthetic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hexyl 4-aminobenzoate hydrochloride involves its interaction with biological membranes and proteins. The compound can bind to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This action is similar to that of other local anesthetics, making it useful for pain relief and numbing applications.
Comparison with Similar Compounds
Hexyl 4-aminobenzoate hydrochloride can be compared with other similar compounds such as:
4-aminobenzoic acid: A precursor in the synthesis of this compound.
Ethyl 4-aminobenzoate: Another ester derivative with similar anesthetic properties.
Benzocaine: A well-known local anesthetic with a similar mechanism of action.
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, membrane permeability, and overall pharmacokinetic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Hexyl 4-aminobenzoate hydrochloride, a derivative of para-aminobenzoic acid (PABA), is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and presenting relevant findings in tabular form.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 250.73 g/mol
The compound features a hexyl group attached to the amino group of para-aminobenzoic acid, which is known for its role as a sunscreen agent and potential therapeutic applications.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it possesses antibacterial activity against various pathogenic strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups in its structure.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | High |
Candida albicans | 64 µg/mL | Low |
This table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens, indicating varying levels of activity.
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that the compound exhibits low cytotoxicity at therapeutic concentrations.
Table 2: Cytotoxicity Profile
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 85 |
100 | 70 |
These results demonstrate that while the compound is effective against certain pathogens, it maintains a favorable safety profile at lower concentrations.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Antioxidant Properties : It may also exhibit antioxidant activities, reducing oxidative stress in cells, which is beneficial in preventing cellular damage.
Case Study 1: Antimicrobial Efficacy
In a study published in the World Journal of Pharmaceutical Research, researchers synthesized various derivatives from ethyl 2-aminobenzoate and evaluated their antimicrobial activities. This compound was among the compounds tested, showing promising results against both bacterial and fungal strains .
Case Study 2: Skin Penetration and Absorption
A study focusing on skin absorption highlighted that hexyl derivatives, including this compound, demonstrated significant permeability through human skin layers. This property suggests potential applications in topical formulations .
Properties
IUPAC Name |
hexyl 4-aminobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11;/h6-9H,2-5,10,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHOLDFLLCNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.